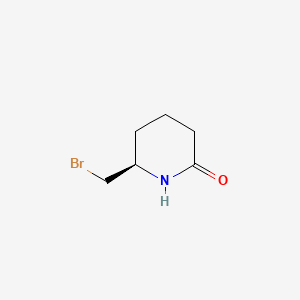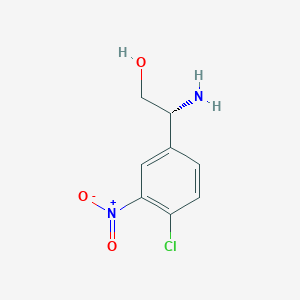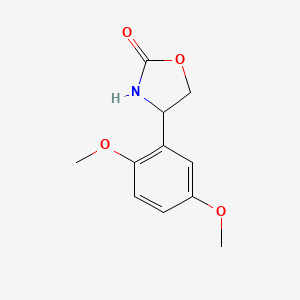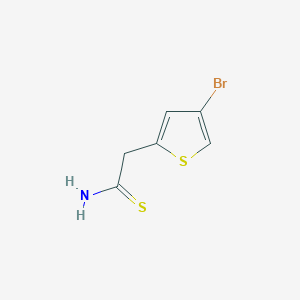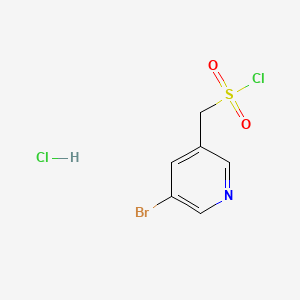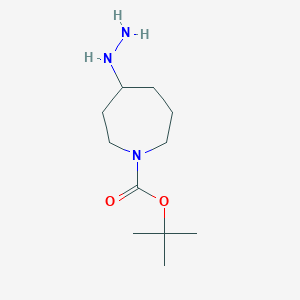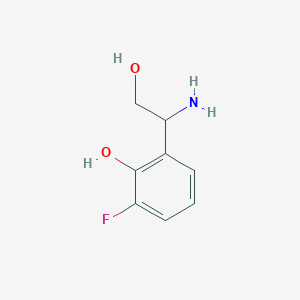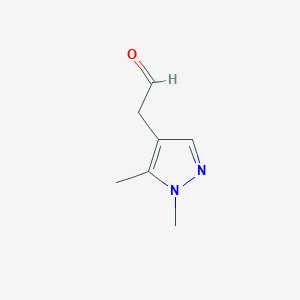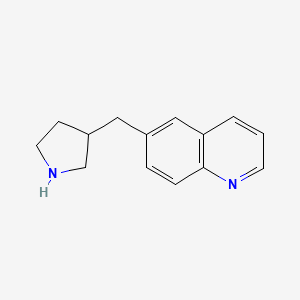
6-(Pyrrolidin-3-ylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal chemistry and industrial processes. The addition of a pyrrolidin-3-ylmethyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde under basic conditions . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the pyrrolidin-3-ylmethyl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as amino, hydroxyl, and halogen substituents .
Scientific Research Applications
6-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting enhanced pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2 |
InChI Key |
GGKQIJRCZXSVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
